Cas no 1796919-35-1 (1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide)

1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide structure
1796919-35-1 structure
商品名:1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
CAS番号:1796919-35-1
MF:C17H16N6O2S
メガワット:368.412940979004
CID:6208188
PubChem ID:71809855

1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
    • AKOS024565907
    • 1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide
    • 1796919-35-1
    • 1-(1,3-benzoxazol-2-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide
    • F6443-8333
    • 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
    • インチ: 1S/C17H16N6O2S/c24-15(18-8-11-9-26-17-19-10-20-23(11)17)13-5-3-7-22(13)16-21-12-4-1-2-6-14(12)25-16/h1-2,4,6,9-10,13H,3,5,7-8H2,(H,18,24)
    • InChIKey: FUPRPDZJDBSGAJ-UHFFFAOYSA-N
    • ほほえんだ: S1C2=NC=NN2C(=C1)CNC(C1CCCN1C1=NC2C=CC=CC=2O1)=O

計算された属性

  • せいみつぶんしりょう: 368.10554495g/mol
  • どういたいしつりょう: 368.10554495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 539
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 117Ų

1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6443-8333-4mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
4mg
$66.0 2023-09-08
Life Chemicals
F6443-8333-2mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
2mg
$59.0 2023-09-08
Life Chemicals
F6443-8333-15mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
15mg
$89.0 2023-09-08
Life Chemicals
F6443-8333-20mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
20mg
$99.0 2023-09-08
Life Chemicals
F6443-8333-5mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
5mg
$69.0 2023-09-08
Life Chemicals
F6443-8333-10μmol
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6443-8333-10mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
10mg
$79.0 2023-09-08
Life Chemicals
F6443-8333-25mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
25mg
$109.0 2023-09-08
Life Chemicals
F6443-8333-50mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
50mg
$160.0 2023-09-08
Life Chemicals
F6443-8333-40mg
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1796919-35-1
40mg
$140.0 2023-09-08

1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 関連文献

1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamideに関する追加情報

Introduction to 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo[3,2-b][1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide (CAS No. 1796919-35-1)

The compound 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo[3,2-b][1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide, identified by its CAS number 1796919-35-1, represents a sophisticated molecular entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound is characterized by its intricate structural framework, which integrates multiple pharmacophoric moieties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of this molecule is notable for its blend of benzoxazole, triazolo[3,2-b]pyrimidine, and pyrrolidine moieties. The benzoxazole ring is a well-documented scaffold in medicinal chemistry, known for its presence in numerous bioactive agents that exhibit diverse biological activities. Specifically, the benzoxazole moiety often contributes to interactions with biological targets such as enzymes and receptors, thereby influencing pharmacological effects. The presence of the 1-(1,3-benzoxazol-2-yl) substituent in this compound suggests potential interactions with biological systems that are mediated through this aromatic heterocycle.

Furthermore, the triazolo[3,2-b]pyrimidine segment is another critical component of this compound. This fused ring system has been extensively studied for its potential to modulate various biological pathways. The triazolo moiety is particularly recognized for its role in enhancing binding affinity and selectivity towards specific targets. In the context of this compound, the {1,2,4triazolo[3,2-b][1,3thiazol-6-yl}methyl group introduces additional complexity and functionality. The integration of the thiazole ring into the triazolo system can influence electronic properties and metabolic stability, which are crucial factors in drug design.

The pyrrolidine carboxamide functionality at the N-terminal position of the molecule (N-(...)pyrrolidine-2-carboxamide) is another key pharmacophore that contributes to the overall pharmacological profile. Pyrrolidine derivatives are widely recognized for their versatility in drug development due to their ability to engage with multiple biological targets. The carboxamide group further enhances the compound's potential to interact with proteins and enzymes through hydrogen bonding and other non-covalent interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo[3,2-b][1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide with various biological targets. These studies have highlighted the potential of this compound as an inhibitor or modulator of key enzymes involved in inflammatory pathways and cancer metabolism. For instance, preliminary computational studies suggest that the benzoxazole and triazolo-pyrimidine moieties may interact with ATP-binding sites on enzymes such as kinases and phosphodiesterases.

In parallel with computational investigations, experimental studies have begun to elucidate the pharmacological properties of this compound. Initial in vitro assays have demonstrated promising activity against certain cancer cell lines, where it exhibits inhibitory effects on proliferation and induces apoptosis. The mechanism of action appears to involve disruption of critical signaling pathways that are aberrantly activated in tumor cells. Specifically, the compound has shown potential in modulating pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in various malignancies.

The structural features of 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo[3,2-b][1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide also make it an attractive candidate for further optimization through structure-based drug design approaches. By leveraging high-throughput screening (HTS) technologies and fragment-based drug discovery (FBDD), researchers can systematically modify specific regions of the molecule to enhance potency、selectivity、and pharmacokinetic properties. The benzoxazole、triazolo-pyrimidine、and pyrrolidine moieties provide multiple sites for chemical modification without compromising core structural integrity.

One particularly intriguing aspect of this compound is its potential dual-targeting capability. The presence of multiple pharmacophores suggests that it may simultaneously interact with two or more biological targets relevant to a particular disease state. This approach has gained traction in recent years as a strategy to improve therapeutic efficacy while minimizing side effects. For example,the benzoxazole moiety could engage with one target,while the triazolo-pyrimidine segment interacts with another,synergistically producing a desired therapeutic outcome.

Recent studies have also explored the metabolic stability and bioavailability profiles of CAS No 1796919-35 derivatives like {this one}. Metabolic studies using liver microsomes and cytochrome P450 (CYP) enzyme systems have provided insights into potential degradation pathways,which can inform drug design efforts aimed at improving half-life and reducing off-target effects。Additionally,in silico absorption、distribution、metabolism、and excretion (ADME) predictions have been employed to assess bioavailability,permeability,and other critical parameters relevant to clinical success。

The synthesis of complex molecules such as {this one} represents a significant challenge due to its multi-step nature and the need for precise functionalization at multiple positions。However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate structures with high yield and purity。Modern techniques such as transition-metal-catalyzed cross-coupling reactions、intramolecular cyclizations,and enzymatic resolutions have greatly facilitated access to these challenging scaffolds。

The potential applications of CAS No 179691935 extend beyond oncology。Preclinical data suggest that it may also exhibit activity against inflammatory diseases,neurodegenerative disorders,and infectious diseases。The benzoxazole moiety has been implicated in anti-inflammatory effects through modulation of nuclear factor kappa B (NFκB) signaling pathways,while the triazolo-pyrimidine segment may interfere with bacterial enzymes essential for pathogenesis。These findings open up new avenues for therapeutic exploration。

In conclusion,{this one} represents a structurally complex yet promising entity in pharmaceutical research。Its unique combination of pharmacophores、preliminary biological activity���and synthetic accessibility make it an attractive candidate for further investigation。As our understanding of molecular interactions continues to evolve,compounds like CAS No 179691935 will undoubtedly play a pivotal role in advancing next-generation therapeutics across multiple disease areas。

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.